2-(3,4-Dichlorophenyl)benzonitrile
CAS No.: 1352318-58-1
Cat. No.: VC0036382
Molecular Formula: C13H7Cl2N
Molecular Weight: 248.106
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352318-58-1 |
|---|---|
| Molecular Formula | C13H7Cl2N |
| Molecular Weight | 248.106 |
| IUPAC Name | 2-(3,4-dichlorophenyl)benzonitrile |
| Standard InChI | InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H |
| Standard InChI Key | RRYLFNBGSUJUSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1352318-58-1 |
| Molecular Formula | C₁₃H₇Cl₂N |
| Molecular Weight | 248.106 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)benzonitrile |
This compound is part of the larger family of benzonitrile derivatives, which have widespread applications across multiple industries and research fields. The presence of the nitrile group (-CN) attached to the phenyl ring and the dichlorophenyl substituent gives this molecule its characteristic reactivity and properties.
Structural Features and Physical Properties
Molecular Structure
The molecular structure of 2-(3,4-Dichlorophenyl)benzonitrile consists of a benzene ring with a nitrile group (-CN) at position 2 and a 3,4-dichlorophenyl group attached to the same position. The dichlorophenyl group features two chlorine atoms at positions 3 and 4 of the phenyl ring. This structural arrangement results in a non-planar configuration due to steric interactions between the two aromatic rings.
Synthesis Methods
Suzuki-Miyaura Cross-Coupling Reaction
The primary method for synthesizing 2-(3,4-Dichlorophenyl)benzonitrile involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically proceeds between 2-bromobenzonitrile and 3,4-dichlorophenylboronic acid or a similar derivative. The general reaction scheme can be represented as follows:
2-Bromobenzonitrile + 3,4-Dichlorophenylboronic acid → 2-(3,4-Dichlorophenyl)benzonitrile
This reaction is preferred due to its efficiency and high yield. The cross-coupling typically requires a palladium catalyst (such as Pd(PPh₃)₄ or Pd(dba)₂), a base (like K₂CO₃ or Na₂CO₃), and is often conducted in a mixed solvent system .
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the most common approach, alternative synthetic pathways might include:
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Direct C-H activation and functionalization of benzonitrile with 3,4-dichlorophenyl precursors
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Cyanation of appropriate 2-(3,4-dichlorophenyl)benzene derivatives
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Metal-catalyzed cross-coupling reactions using other organometallic reagents
The choice of synthetic method largely depends on the availability of starting materials, desired scale, and specific requirements for purity .
Chemical Reactivity
Nitrile Group Transformations
The nitrile functional group in 2-(3,4-Dichlorophenyl)benzonitrile can undergo various chemical transformations that make it valuable in synthetic chemistry:
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Hydrolysis to carboxylic acids under acidic or basic conditions
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Reduction to primary amines using various reducing agents
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Reaction with organometallic reagents to form ketones
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Transformation into heterocyclic systems through cycloaddition reactions
Aromatic Substitution Reactions
The chlorine atoms on the 3,4-dichlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, particularly when activated by strong nucleophiles. These reactions can be utilized to introduce additional functionality into the molecule.
Environmental Considerations
The environmental impact of 2-(3,4-Dichlorophenyl)benzonitrile is primarily related to its potential persistence and toxicity in ecosystems. Chlorinated aromatic compounds generally exhibit resistance to biodegradation, which may lead to environmental persistence if released.
Proper disposal practices are essential to minimize environmental footprint. The compound should be treated as hazardous waste and disposed of according to local regulations for halogenated organic compounds. Incineration at approved facilities is often the recommended disposal method for such compounds.
Comparative Analysis with Related Benzonitrile Compounds
To better understand the properties and applications of 2-(3,4-Dichlorophenyl)benzonitrile, it is valuable to compare it with related benzonitrile derivatives that have been more extensively studied or utilized commercially.
Table 2: Comparison of 2-(3,4-Dichlorophenyl)benzonitrile with Related Compounds
This comparison illustrates that while these compounds share the benzonitrile core structure, variations in substitution patterns or connecting groups significantly affect their properties and applications. The 2-(3,4-Dichlorophenyl)benzonitrile differs from simpler dichlorobenzonitriles by having a more complex biphenyl-type structure, which may confer different reactivity and potential applications .
Current Research and Future Perspectives
Current research involving 2-(3,4-Dichlorophenyl)benzonitrile and related compounds focuses on several key areas:
Optimization of Synthesis Methods
Research efforts continue to optimize the synthesis conditions for 2-(3,4-Dichlorophenyl)benzonitrile, with particular attention to improving yields and developing more environmentally friendly approaches. Variations in the Suzuki-Miyaura reaction conditions can significantly affect the yield and purity of the product.
Novel Applications Exploration
Ongoing investigations are exploring potential new applications for this compound, particularly in:
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Development of bioactive molecules for pharmaceutical applications
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Creation of functional materials with specific electronic or optical properties
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Use as building blocks for complex organic molecules in fine chemical synthesis
Structure-Activity Relationship Studies
For pharmaceutical applications, structure-activity relationship studies involving 2-(3,4-Dichlorophenyl)benzonitrile derivatives may help identify promising lead compounds for drug development. The unique structural features of this compound could provide valuable insights into the design of molecules with enhanced biological activities .
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